molecular formula C21H25N3O3 B10983485 N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10983485
M. Wt: 367.4 g/mol
InChI Key: PEMVBTFZSSRMJA-UHFFFAOYSA-N
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Description

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both an indole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyindole with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its combination of an indole and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H25N3O3/c1-23(2)13-14-27-17-9-7-16(8-10-17)22-21(25)15-24-12-11-18-19(24)5-4-6-20(18)26-3/h4-12H,13-15H2,1-3H3,(H,22,25)

InChI Key

PEMVBTFZSSRMJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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